N-cyclohexyl-N'-(3-isopropoxyphenyl)urea
Description
N-Cyclohexyl-N'-(3-isopropoxyphenyl)urea is a urea derivative featuring a cyclohexyl group attached to one nitrogen atom and a 3-isopropoxyphenyl group on the adjacent nitrogen. The molecular formula is C₁₆H₂₄N₂O₂, with a molecular weight of 276.38 g/mol. The 3-isopropoxy substituent introduces an ether linkage, which may enhance metabolic stability compared to ester- or amide-containing inhibitors .
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
1-cyclohexyl-3-(3-propan-2-yloxyphenyl)urea |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)20-15-10-6-9-14(11-15)18-16(19)17-13-7-4-3-5-8-13/h6,9-13H,3-5,7-8H2,1-2H3,(H2,17,18,19) |
InChI Key |
UVHZNPPUXTXQPM-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)NC2CCCCC2 |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Binding Interactions
- Hydrogen Bonding : All analogs engage conserved sEH residues (D335, T383, Y466) via urea NH and carbonyl groups . The 3-isopropoxyphenyl group in the target compound may form additional H-bonds through its ether oxygen, akin to TPPU’s trifluoromethoxy group .
- Hydrophobic Interactions : Bulky substituents like CPU’s phenylpropyl or CIU’s iodophenyl enhance affinity by filling the F267 hydrophobic pocket . The target’s isopropoxy group, being smaller than iodophenyl, may reduce hydrophobic packing but improve solubility.
Physicochemical Properties
- Lipophilicity : The target compound’s predicted LogP (~3.5) is lower than CIU (LogP 5.0) and CDU (LogP 6.8), suggesting better aqueous solubility . This balances membrane permeability and metabolic stability.
- Metabolic Stability : Ether-linked substituents (e.g., isopropoxy) resist hydrolysis better than ester-containing inhibitors like AUDA .
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